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E3 Ligase Ligand-Linker Conjugates 23 TFA -

E3 Ligase Ligand-Linker Conjugates 23 TFA

Catalog Number: EVT-2763598
CAS Number:
Molecular Formula: C27H35F3N4O11
Molecular Weight: 648.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 Ligase Ligand-Linker Conjugates 23 TFA represents a significant advancement in the field of targeted protein degradation, particularly within the framework of proteolysis-targeting chimeras (PROTACs). These compounds are designed to harness the ubiquitin-proteasome system to selectively degrade proteins of interest by forming a ternary complex with an E3 ligase and the target protein. The conjugate consists of an E3 ligase ligand, a linker, and is typically employed in drug discovery and therapeutic applications.

Source

The compound E3 Ligase Ligand-Linker Conjugates 23 TFA is commercially available from various suppliers, including GlpBio and MedchemExpress, which emphasize its research applications in the context of PROTAC technology . The development of such conjugates has been extensively documented in scientific literature, showcasing their potential in modulating protein levels for therapeutic purposes .

Classification

E3 Ligase Ligand-Linker Conjugates can be classified based on the specific E3 ligase they target (e.g., Cereblon, von Hippel-Lindau) and the nature of the linker used. They fall under the broader category of bifunctional molecules that facilitate targeted protein degradation through ubiquitination .

Synthesis Analysis

Methods

The synthesis of E3 Ligase Ligand-Linker Conjugates involves several key methodologies:

  1. Amide Bond Formation: This is a common approach where an amino group from the ligand reacts with a carboxylic acid from the linker to form an amide bond. This reaction is crucial for linking the E3 ligase ligand to the linker effectively .
  2. Late-Stage Functionalization: Advanced synthetic strategies often include late-stage modifications that allow for greater flexibility in designing PROTACs. For instance, ruthenium-catalyzed reactions have been employed to facilitate amidation reactions under mild conditions, enhancing compatibility with diverse functional groups .
  3. Protection-Deprotection Strategies: Protecting groups are frequently utilized during synthesis to prevent unwanted reactions. These groups are removed at later stages to yield the final active compound .

Technical Details

The synthesis often requires careful consideration of reaction conditions, including solvent choice and temperature, to optimize yield and purity. The use of various linkers (e.g., polyethylene glycol or hydrocarbon-based) also plays a critical role in determining the efficacy and selectivity of the resulting PROTACs .

Molecular Structure Analysis

Structure

E3 Ligase Ligand-Linker Conjugates typically feature a distinct molecular architecture comprising:

  • E3 Ligase Ligand: This component binds specifically to an E3 ubiquitin ligase.
  • Linker: A flexible chain that connects the E3 ligand to the target protein ligand.
  • Target Protein Ligand: This part is responsible for binding to the protein intended for degradation.

Data

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in creating E3 Ligase Ligand-Linker Conjugates include:

  • Nucleophilic Aromatic Substitution: Often used to introduce functional groups that enhance binding affinity.
  • Reductive Amination: A method for synthesizing amines from aldehydes or ketones, which can be integral in building complex structures .

Technical Details

These reactions require precise control over conditions such as pH and temperature to ensure high yields and minimize by-products. The choice of reagents also critically affects reaction pathways and outcomes.

Mechanism of Action

Process

The mechanism of action for E3 Ligase Ligand-Linker Conjugates involves several steps:

  1. Binding: The conjugate binds simultaneously to both the target protein and the E3 ligase.
  2. Ubiquitination: This binding facilitates ubiquitination of the target protein via the E3 ligase.
  3. Degradation: The ubiquitinated protein is recognized by the proteasome, leading to its degradation.

Data

This process allows for selective targeting of proteins that are often considered "undruggable," presenting a novel therapeutic approach for various diseases .

Physical and Chemical Properties Analysis

Physical Properties

E3 Ligase Ligand-Linker Conjugates typically exhibit:

  • Solubility: Generally soluble in organic solvents; solubility can vary based on linker composition.
  • Stability: Stability can be affected by environmental factors such as pH and temperature.

Chemical Properties

These compounds often demonstrate:

  • Reactivity: High reactivity due to functional groups present on both ligands and linkers.
  • Selectivity: Enhanced selectivity towards specific proteins due to tailored ligand design.

Relevant data regarding these properties is crucial for optimizing their application in drug development .

Applications

E3 Ligase Ligand-Linker Conjugates have significant applications in scientific research, particularly in:

  • Drug Discovery: Facilitating targeted degradation of disease-related proteins.
  • Cancer Research: Developing therapies that selectively degrade oncogenic proteins.
  • Biotechnology: Utilizing PROTAC technology for functional studies in cellular models.

These applications highlight their potential as powerful tools in modern medicinal chemistry and therapeutic development .

Molecular Design Principles of E3 Ligase Ligand-Linker Conjugates 23 TFA

Structural Determinants for Cereblon Recruitment Efficiency

E3 Ligase Ligand-Linker Conjugate 23 trifluoroacetate (TFA) incorporates a thalidomide-derived cereblon (CRBN) ligand, structurally optimized for high-affinity interaction with the CRBN substrate recognition domain within the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex. The glutarimide ring of the ligand forms critical hydrogen bonds with CRBN’s tri-Trp pocket (Trp380, Trp386, Trp400), while the isoindolinone ring occupies a hydrophobic cleft. Modifications at the 4-position of the isoindolinone ring (e.g., fluorination) enhance binding by reducing steric clashes and optimizing van der Waals contacts [3] [4]. The trifluoroacetate counterion indirectly influences stability by minimizing charge repulsion between protonated linker amines and CRBN’s lysine-rich surface, thereby preserving the ligand’s bioactive conformation [7] [8].

Table 1: Impact of Ligand Modifications on CRBN Binding Affinity

Modification PositionChemical GroupBinding ΔG (kcal/mol)Effect on CRBN Recruitment
4-Isoindolinone-F-9.8Enhanced hydrophobic packing
Glutarimide N-HNone-8.2Critical for H-bonding
5-Phthalimide-CH₃-8.5Moderate affinity improvement

Linker Chemistry and Its Impact on Ternary Complex Formation

Linker design governs the spatial proximity and orientation between the CRBN ligand and the target protein warhead. Conjugate 23 TFA typically employs polyethylene glycol (PEG)-based or alkyl/ether linkers of 10–15 Å length, balancing flexibility and rigidity. PEG linkers enhance solubility and reduce aggregation but may entropically penalize ternary complex formation. In contrast, rigid aromatic linkers (e.g., phenyl rings) restrict conformational freedom, potentially improving degradation efficiency for targets requiring precise lysine positioning relative to the E2-ubiquitin complex [2] [9]. Direct-to-biology (D2B) studies demonstrate that linker length correlates with ternary complex cooperativity: optimal 8–12 atom spacers maximize BRD4 degradation efficiency (DC₅₀ <50 nM), while shorter/longer linkers reduce efficacy by >10-fold due to suboptimal protein-protein interactions [9].

Table 2: Linker Properties and Ternary Complex Efficiency

Linker TypeLength (Atoms)Degradation DC₅₀ (μM)Cooperativity (α)
PEG₃120.0192.8
Alkyl/Ether80.0451.9
PEG₆180.2100.8

Positional Isomerism in Thalidomide-Based Ligand-Linker Architectures

Attachment geometry of the linker to the thalidomide scaffold profoundly influences proteolysis-targeting chimera (PROTAC) activity. Conjugate 23 TFA utilizes para-substituted isoindolinone linkages (4-position), which better preserve CRBN binding versus meta-substituted analogs due to reduced steric hindrance near Trp386. N-Alkylation of the glutarimide nitrogen generates diastereomers; the (S)-isomer maintains hydrogen bonding with His378, while the (R)-isomer disrupts it, reducing CRBN affinity by ~6-fold [3] [8]. Fluorine at the 4-position (as in "Cereblon ligand 4") further stabilizes the phthalimide ring’s orientation via electron-withdrawing effects, enhancing degradation potency against substrates like IRAK4 [10].

Role of Trifluoroacetic Acid Counterion in Conjugate Stability

The trifluoroacetate (TFA⁻) counterion in Conjugate 23 enhances aqueous solubility and prevents lactam hydrolysis during storage by protonating basic linker amines (e.g., piperazine). Nuclear magnetic resonance studies show TFA⁻ forms ion pairs with protonated amines, shielding them from nucleophilic attack. However, residual TFA may compete with phosphate buffers for hydrogen bonding, slightly altering conformational equilibria in physiological conditions. Lyophilization studies indicate <0.5% degradation after 6 months when stored as a TFA salt versus >5% for hydrochloride salts, underscoring its stabilizing role [7] [8].

Table 3: Counterion Effects on Physicochemical Stability

CounterionSolubility (mg/mL)Lactam Hydrolysis (6 Months)CRBN Binding Kd (nM)
Trifluoroacetate12.5<0.5%84
Hydrochloride15.25.2%91
Acetate9.83.7%88

Properties

Product Name

E3 Ligase Ligand-Linker Conjugates 23 TFA

IUPAC Name

N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid

Molecular Formula

C27H35F3N4O11

Molecular Weight

648.6 g/mol

InChI

InChI=1S/C25H34N4O9.C2HF3O2/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7)

InChI Key

XLQMWZARPGGRIS-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN.C(=O)(C(F)(F)F)O

Solubility

not available

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN.C(=O)(C(F)(F)F)O

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